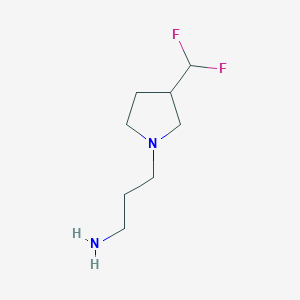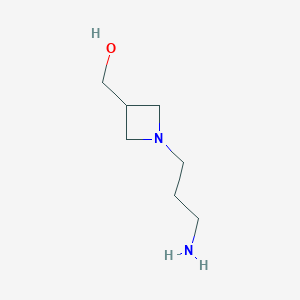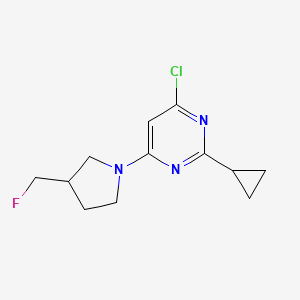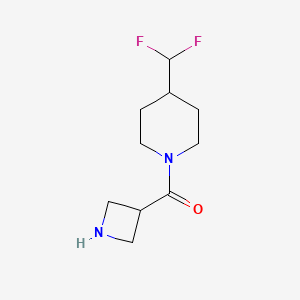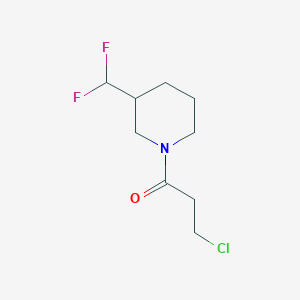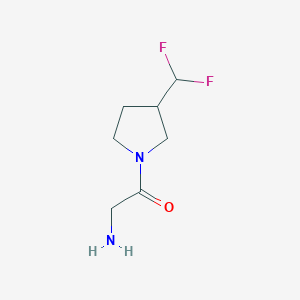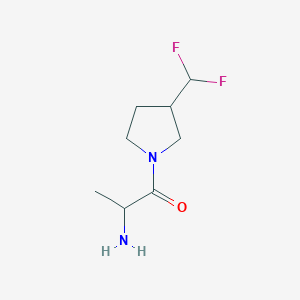
2-Amino-1-(3-(Difluormethyl)pyrrolidin-1-yl)propan-1-on
Übersicht
Beschreibung
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H14F2N2O and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal-Anwendungen
Verbindungen, die dem “2-Amino-1-(3-(Difluormethyl)pyrrolidin-1-yl)propan-1-on” ähneln, wurden synthetisiert und gegen phytopathogene Pilze getestet. Diese Verbindungen zeigten moderate bis ausgezeichnete Aktivitäten . Dies deutet darauf hin, dass “this compound” möglicherweise zur Entwicklung neuer Antimykotika verwendet werden könnte.
Arzneimittelforschung
Der Pyrrolidinring, der ein Bestandteil der “this compound”-Struktur ist, wird von Arzneimittelchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Dies deutet darauf hin, dass “this compound” ein wertvolles Gerüst in der Arzneimittelforschung sein könnte.
Enzymhemmung
Verbindungen, die dem “this compound” ähneln, wurden als Dual-Target-Inhibitoren der Enzyme α-Glucosidase (AG) und Aldosereduktase (ALR2) entwickelt . Dies deutet darauf hin, dass “this compound” möglicherweise zur Entwicklung neuer Enzymhemmer verwendet werden könnte.
Antikrebs-Anwendungen
Obwohl sie nicht direkt mit “this compound” zusammenhängen, wurden Verbindungen mit ähnlichen Strukturen synthetisiert und auf Antikrebsaktivität unter Verwendung von murinen Melanom-Zelllinien getestet . Dies deutet darauf hin, dass “this compound” möglicherweise zur Entwicklung neuer Antikrebsmittel verwendet werden könnte.
Wirkmechanismus
The compound’s structure and properties can influence its interaction with biological targets, its distribution in the body, and its overall pharmacokinetics . Environmental factors such as temperature, pH, and the presence of other molecules can also affect these interactions and the compound’s stability .
Biochemische Analyse
Biochemical Properties
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially influencing the binding affinity and activity of these proteins . Additionally, the difluoromethyl group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable tool in biochemical studies .
Cellular Effects
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific receptors or enzymes can lead to changes in downstream signaling pathways, ultimately affecting cellular responses such as proliferation, differentiation, and apoptosis . Moreover, its impact on gene expression can result in altered protein synthesis and metabolic activity within the cells .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to fit into the active sites of certain enzymes, potentially inhibiting or activating their activity . Additionally, the difluoromethyl group can enhance the compound’s binding affinity and specificity for its target molecules . These interactions can lead to changes in gene expression, resulting in altered cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by the presence of the difluoromethyl group, which can protect it from rapid metabolic degradation . Over extended periods, the compound may undergo gradual degradation, leading to a decrease in its efficacy and potential changes in its biochemical effects . Long-term studies have shown that prolonged exposure to the compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in gene expression . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism .
Metabolic Pathways
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic fate. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or alter its biochemical activity . Additionally, the presence of the difluoromethyl group can affect the compound’s metabolic flux, potentially influencing the levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within the cell . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects . The presence of targeting signals within the compound’s structure can influence its subcellular distribution and activity .
Eigenschaften
IUPAC Name |
2-amino-1-[3-(difluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O/c1-5(11)8(13)12-3-2-6(4-12)7(9)10/h5-7H,2-4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUZERDIFQOUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



